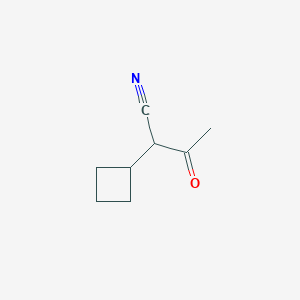

2-Cyclobutyl-3-oxobutanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)8(5-9)7-3-2-4-7/h7-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJVRCGAKYPGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutyl 3 Oxobutanenitrile and Analogous β Ketonitriles

Acylation Reactions of Nitriles

The acylation of nitriles stands as a primary method for the preparation of β-ketonitriles. This transformation typically involves the reaction of a nitrile enolate with an acylating agent.

The acylation of acetonitrile (B52724) with esters or lactones is a classic and effective method for synthesizing β-ketonitriles. This reaction is typically mediated by a strong base, such as sodium amide or sodium ethoxide, which deprotonates the acetonitrile to form a nucleophilic carbanion that subsequently attacks the carbonyl group of the ester or lactone. The choice of base and solvent is critical to the success of these reactions, with sodium amide often being preferred for its ability to drive the reaction to completion by forming an irreversible salt with the product.

A variety of esters can be used in this reaction, leading to a wide range of β-ketonitriles. For instance, the reaction of acetonitrile with ethyl acetate (B1210297) in the presence of sodium ethoxide yields acetoacetonitrile. The general mechanism involves the formation of a sodium salt of the β-ketonitrile, which is then protonated during the workup to give the final product.

| Acylating Agent | Base | Product | Yield (%) |

| Ethyl acetate | Sodium ethoxide | Acetoacetonitrile | Moderate |

| Methyl benzoate (B1203000) | Sodium amide | Benzoylacetonitrile | High |

More recent advancements have focused on the cross-coupling of amides and acetonitrile as a direct route to β-ketonitriles. These methods often utilize transition metal catalysts or proceed through a catalyst-free pathway under specific conditions. One notable approach involves the use of lithium diisopropylamide (LDA) to generate the enolate of acetonitrile, which then reacts with an N,N-dimethylamide. This method provides a straightforward synthesis of β-ketonitriles from readily available starting materials.

Another strategy involves the direct coupling of nitriles with amides promoted by a base, avoiding the need for a transition metal catalyst. For example, the reaction of various nitriles with N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) in the presence of a suitable base can afford the corresponding β-ketonitriles.

Electrophilic Cyanation Protocols

Electrophilic cyanation provides an alternative retrosynthetic disconnection for the formation of β-ketonitriles. In this approach, a pre-formed enolate of a ketone is reacted with a source of electrophilic cyanide.

The direct cyanation of ketone enolates is a powerful tool for the synthesis of β-ketonitriles. Ketones can be deprotonated using a strong base like LDA to form the corresponding enolate, which is then quenched with a cyanation agent. A common and effective cyanation reagent for this purpose is p-toluenesulfonyl cyanide (TsCN). This method is generally high-yielding and tolerates a variety of functional groups. For instance, the cyanation of cyclohexanone (B45756) enolate with TsCN provides the corresponding β-ketonitrile in excellent yield.

| Ketone | Cyanation Agent | Product | Yield (%) |

| Cyclohexanone | p-Toluenesulfonyl cyanide (TsCN) | 2-Oxocyclohexanecarbonitrile | 95 |

| Acetophenone | Phenyl cyanate (B1221674) | Benzoylacetonitrile | 78 |

β-Keto esters and related carbonyl compounds can also serve as precursors to β-ketonitriles. These substrates can be converted to their corresponding enolates and then cyanated. This approach offers a degree of flexibility in the synthesis, as a wide variety of β-keto esters are commercially available or readily prepared.

Transition-Metal-Catalyzed and Catalyst-Free Approaches

Modern synthetic chemistry has seen the emergence of both transition-metal-catalyzed and catalyst-free methods for the synthesis of β-ketonitriles, offering milder reaction conditions and improved functional group tolerance.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of β-ketonitriles. For example, the coupling of α-bromoketones with potassium cyanide can be effectively catalyzed by a palladium complex. This method provides a direct route to β-ketonitriles from readily accessible starting materials.

Catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific conditions, such as high temperature or the use of a strong base. For example, the reaction of certain active methylene (B1212753) compounds with acyl cyanides can proceed without a catalyst to afford β-ketonitriles.

Directed Hydroacylation for β-Ketonitrile Formation

Directed hydroacylation is an atom-economical process that forms ketones through the addition of an aldehyde's C-H bond across a carbon-carbon multiple bond, such as that in an unsaturated nitrile. thieme-connect.com This method directly couples aldehydes with α,β-unsaturated nitriles to yield the desired β-ketonitrile structure. A primary challenge in hydroacylation is preventing the undesired decarbonylation of the aldehyde intermediate. rsc.org To address this, various catalytic systems, including both transition-metal-based and metal-free approaches, have been developed.

One prominent strategy involves transition-metal catalysis, particularly with rhodium complexes. thieme-connect.com These systems often employ chelating agents to stabilize the acyl-metal intermediate and prevent decarbonylation, thereby facilitating the desired C-C bond formation. thieme-connect.comrsc.org For instance, rhodium(I) catalysts have been used for the intermolecular hydroacylation of various alkenes, including electron-poor substrates like acrylamides, with unfunctionalized aliphatic aldehydes, achieving high yields and excellent enantioselectivity when chiral ligands are used. organic-chemistry.org A ruthenium-catalyzed method has been specifically established for the selective hydroacylation of acrylonitriles with either aldehydes or alcohols to produce β-ketonitriles. dntb.gov.ua

In addition to metal-catalyzed routes, metal-free hydroacylation methods have emerged as powerful alternatives. A base-mediated direct hydroacylation of arylacrylonitriles has been reported, which proceeds through a free-radical pathway enabled by an electron-donor-acceptor (EDA) complex without the need for light. rsc.org Another innovative metal-free approach utilizes N-heterocyclic carbene (NHC) organocatalysis. This method involves the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN), where the NHC catalyst facilitates a single-electron transfer (SET) process to generate the β-ketonitrile product under mild conditions. organic-chemistry.org This NHC-catalyzed reaction is notable for its ability to create β-ketonitriles with congested quaternary carbon centers. organic-chemistry.org

| Aldehyde Substrate | Unsaturated Nitrile/Acyl Acceptor | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Various Aromatic Aldehydes | Arylacrylonitriles | t-BuOK (base) | DMSO, 40 °C | Aryl β-Ketonitriles | Good to Excellent | rsc.org |

| Various Aliphatic Aldehydes | Azobis(isobutyronitrile) (AIBN) | NHC Precursor, Cs₂CO₃ | Toluene (B28343), 80 °C | β-Ketonitriles with Quaternary Centers | Up to >99% | organic-chemistry.org |

| Aliphatic Aldehydes | α-Substituted Acrylamides | Cationic Rh(I)/(R,R)-QuinoxP* | Toluene, 60 °C | γ-Ketoamides | High Yields | organic-chemistry.org |

| Aldehydes or Alcohols | Acrylonitriles | Ru-catalyst | Not specified | β-Ketonitriles | Not specified | dntb.gov.ua |

Electrochemical Synthesis Routes

Electrochemical synthesis offers a green and sustainable pathway to β-ketonitriles, often operating under mild, metal- and oxidant-free conditions. researchgate.net These methods leverage electrical current to drive chemical transformations, avoiding the need for stoichiometric chemical oxidants and reducing waste. researchgate.netrsc.org

A well-established electrochemical route is the α-cyanation of ketones. One such protocol describes the synthesis of β-ketonitriles from aryl methyl ketones using cyanide sources like trimethylsilyl (B98337) cyanide (Me₃SiCN) or potassium cyanide (KCN). researchgate.net This process occurs via anodic oxidation in an undivided cell, where an iodide salt (e.g., KI) is used as a mediator. The iodide ion is oxidized at the anode to generate iodine (I₂), which promotes the C(sp³)-H bond activation and subsequent cyanation of the ketone. researchgate.net This iodine-mediated approach is practical and environmentally benign compared to many traditional methods. researchgate.net

Another versatile electrochemical strategy involves the coupling of nitriles with other functional groups. For example, β-ketonitriles have been synthesized by the electrochemical oxidation of benzyl (B1604629) alcohol in an acetonitrile solvent. koreascience.kr In this reaction, the alcohol is first oxidized to the corresponding aldehyde, which then reacts with an acetonitrile anion generated at the cathode. koreascience.kr The resulting β-hydroxynitrile can be further oxidized electrochemically to the final β-ketonitrile. koreascience.kr Similar couplings have been achieved using esters or amides as the acylating agent in reactions with acetonitrile. researchgate.netmdpi.com

Recent advances have also explored the deconstructive functionalization of cycloalkanols. An electrochemical ring-opening of 1-phenylcyclobutan-1-ol (B1360249) has been shown to generate an α,β-unsaturated ketone intermediate, which can then undergo Michael addition with various nucleophiles. acs.org This strategy could potentially be adapted for the synthesis of specific β-ketonitriles by using a cyanide source as the nucleophile.

| Starting Material(s) | Cyanide Source/Reagent | Electrolyte/Mediator | Electrodes (Anode/Cathode) | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Methyl Ketones | KCN or Me₃SiCN | KI | Graphite/Graphite | Constant current, MeOH/H₂O | Good | researchgate.net |

| Benzyl Alcohol | Acetonitrile (solvent & reagent) | Tetrabutylammonium perchlorate | Pt/Pt | Constant current (20 mA), 3h | Not specified | koreascience.kr |

| Amides | Acetonitrile | LiHMDS | Not specified (chemical method) | Metal-free | Up to 99% | mdpi.com |

| 1-Phenylcyclobutan-1-ol | Pyrazole (B372694) (as nucleophile) | nBu₄NBF₄ | Graphite/Pt | Constant current, THF, rt | 78% (for β-pyrazolyl ketone) | acs.org |

Chemical Reactivity and Mechanistic Investigations

Enolate Chemistry of 2-Cyclobutyl-3-oxobutanenitrile

The presence of a hydrogen atom positioned between two electron-withdrawing groups (a ketone and a nitrile) imparts significant acidity to the α-carbon of this compound, making it a key center for chemical transformations via enolate intermediates.

Generation and Stability of Enolate Intermediates

The enolate of this compound is readily generated by treating the parent compound with a suitable base. The choice of base can range from alkoxides, such as sodium ethoxide, to stronger, non-nucleophilic bases like lithium diisopropylamide (LDA), depending on the desired reaction conditions. The deprotonation occurs at the carbon alpha to both the carbonyl and nitrile groups.

The resulting enolate is a resonance-stabilized species. The negative charge is delocalized across the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, with two primary resonance structures contributing to its stability. This delocalization significantly increases the stability of the conjugate base, thereby facilitating its formation.

Michael Addition Reactions of β-Ketonitrile Enolates

The enolate derived from this compound is a soft nucleophile and serves as an excellent Michael donor in conjugate addition reactions. masterorganicchemistry.comwikipedia.org In a typical Michael reaction, this enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is a powerful method for carbon-carbon bond formation, leading to the synthesis of 1,5-dicarbonyl compounds or their analogs. wikipedia.orgopenstax.org

The mechanism involves three principal steps:

Enolate Formation: Deprotonation of this compound at the α-position by a base. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source, typically the solvent or the conjugate acid of the base used, to yield the final Michael adduct. masterorganicchemistry.com

The versatility of this reaction allows for the use of various Michael acceptors, expanding the synthetic utility of this compound.

| Michael Acceptor Type | Example | Resulting Product Class |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | 1,5-Diketone derivative |

| α,β-Unsaturated Ester | Ethyl acrylate | Keto-ester derivative |

| α,β-Unsaturated Nitrile | Acrylonitrile | Dinitrile derivative |

This table illustrates potential Michael addition reactions involving the enolate of this compound.

Directed ortho-Metalation Processes

Directed ortho-metalation (DoM) is a regioselective synthetic strategy used to functionalize aromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The DMG, a functional group containing a heteroatom (e.g., O, N), coordinates to the lithium atom, directing the deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org

This reaction is fundamentally associated with aromatic systems. As this compound is an aliphatic compound, it does not undergo directed ortho-metalation on its core structure. However, if the cyclobutyl group were a substituent on an aromatic ring that also contained a suitable DMG (such as a methoxy (B1213986) or amide group), the principles of DoM could be applied to functionalize the aromatic ring at the position ortho to the DMG. wikipedia.org In such a scenario, the entire this compound moiety would be a substituent on the reacting aromatic compound.

Tautomeric Equilibria and Conformational Analysis

Like other β-dicarbonyl and related compounds, this compound exists as a mixture of tautomers in equilibrium. The position of this equilibrium is sensitive to various factors, including the solvent environment.

Keto-Enol and Nitrile-Ketenimine Tautomerism

Studies on analogous β-ketonitriles have shown that they can exhibit two main types of tautomerism: keto-enol and nitrile-ketenimine tautomerism. conicet.gov.arnih.gov

Keto-Enol Tautomerism: This is the most common form of tautomerism for this class of compounds. This compound (the keto form) can isomerize to its enol form, (E/Z)-2-cyclobutyl-3-hydroxybut-2-enenitrile. The enol form is stabilized by the formation of a conjugated system and, in the Z-isomer, by an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen.

Nitrile-Ketenimine Tautomerism: A second, less common equilibrium can exist between the keto-nitrile form and a keto-ketenimine tautomer. conicet.gov.arnih.gov However, for most β-ketonitriles, the keto-nitrile tautomer is significantly favored, and the ketenimine form is often not observed or is present in very low concentrations under typical conditions. conicet.gov.arnih.gov

Mass spectrometry and theoretical calculations on similar structures suggest that in the gas phase, the keto-nitrile form is generally the most stable tautomer. nih.govresearchgate.netunlp.edu.ar

Influence of Solvent Polarity on Tautomeric Distribution

The distribution between the keto and enol tautomers of this compound in solution is highly dependent on the polarity of the solvent. This phenomenon has been investigated for various β-ketonitriles using techniques such as NMR spectroscopy. conicet.gov.arresearchgate.net

Generally, the proportion of the enol tautomer increases with increasing solvent polarity. conicet.gov.ar In non-polar solvents like toluene (B28343) or chloroform, the less polar keto form tends to predominate. In contrast, in polar aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), the more polar enol form is stabilized to a greater extent, shifting the equilibrium in its favor. conicet.gov.arresearchgate.net This stabilization is due to the favorable dipole-dipole interactions between the polar solvent and the polar enol tautomer. conicet.gov.ar

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Anticipated % Enol Content |

| Toluene | 2.4 | Keto | Low |

| Chloroform | 4.8 | Keto | Moderate |

| Tetrahydrofuran | 7.6 | Keto/Enol | Intermediate |

| Acetonitrile | 37.5 | Enol | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Enol | Very High |

This table presents the expected trend in the tautomeric equilibrium of this compound based on general findings for β-ketonitriles in different solvents. conicet.gov.arresearchgate.net The % enol content is a qualitative prediction.

Cyclization and Annulation Reactions

The β-ketonitrile moiety is a well-established building block for the synthesis of a wide array of heterocyclic compounds. Through condensation and annulation reactions, this compound can serve as a key precursor to various substituted ring systems, where the cyclobutyl group acts as a static substituent.

For instance, β-ketonitriles are known to undergo cyclization with ketones in the presence of polyphosphoric acid to yield substituted 2-pyridones. Similarly, palladium-catalyzed multicomponent tandem reactions involving β-ketonitriles, arylboronic acids, and dimethyl sulfoxide (DMSO) provide efficient access to polysubstituted pyridines. rsc.org In this context, this compound would be expected to yield pyridines bearing a cyclobutyl substituent.

Furthermore, reactions with propargylamines in the presence of a base like sodium carbonate can lead to fully substituted furans through a 1,4-conjugate addition followed by a 5-exo-dig annulation/isomerization sequence. Iron(III) chloride can also catalyze the reaction between β-ketonitriles and propargylamines to produce functionalized 4H-chromenes. wpmucdn.com Another important transformation is the FeCl₃-promoted intramolecular annulation of δ-keto nitriles (formed from Michael addition of a β-ketonitrile to an α,β-unsaturated ketone) to afford 3-acetamido-2-pyridone derivatives. nih.gov These established methods highlight the potential of this compound as a versatile starting material for generating complex, cyclobutyl-containing heterocyclic scaffolds.

Oxidative Coupling Reactions

The carbon atom positioned between the ketone and nitrile groups is susceptible to oxidation, enabling a variety of C-C bond-forming coupling reactions. These transformations often proceed through radical intermediates, leading to dimerization or coupling with other molecules.

While direct studies on this compound are not available, research on analogous α-aryl ketonitriles provides a strong precedent for its behavior in photocatalytic reactions. The stereoselective C-C oxidative dimerization of α-aryl ketonitriles has been successfully achieved using zwitterionic ligand-capped CsPbBr₃ perovskite quantum dots as catalysts under visible light. This reaction proceeds with exceptional yield and stereoselectivity, favoring the formation of dl-isomers due to minimized steric hindrance during the bond-forming step. The proposed mechanism involves the generation of a radical intermediate through photocatalysis. Given these findings, it is highly probable that this compound could undergo a similar photocatalytic dimerization to produce a vicinal diketone with a high degree of stereocontrol.

The generation of a radical at the α-position of β-ketonitriles is a common mechanistic step that opens up numerous reaction pathways. For example, tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) can mediate the intermolecular coupling of β-ketonitriles with electron-rich arenes like vindoline. organic-chemistry.org The mechanism is believed to involve the single-electron oxidation of the β-ketonitrile's enolate, creating an electrophilic radical that then adds to the aromatic partner. organic-chemistry.org This suggests that this compound could be used to introduce the cyclobutyl-acetyl-acetonitrile moiety onto various aromatic systems.

Additionally, N-heterocyclic carbene (NHC)-catalyzed radical coupling between aldehydes and azobis(isobutyronitrile) (AIBN) has been developed to synthesize β-ketonitriles with congested quaternary carbon centers. acs.org This highlights the ability of the β-ketonitrile scaffold to participate in radical coupling reactions. Another avenue involves the radical 1,4-acylcyanoalkylation of alkenes, which utilizes aldehydes and alkyl cyanides as radical precursors to form ζ-ketonitriles, demonstrating the versatility of radical generation from these functional groups. rsc.org

The table below summarizes representative radical-mediated reactions applicable to β-ketonitriles.

| Reaction Type | Radical Source/Mediator | Product Type | Ref. |

| Intermolecular Coupling | Tris(4-bromophenyl)aminium hexachloroantimonate | Arylated β-Ketonitriles | organic-chemistry.org |

| Radical Coupling | Aldehydes + AIBN (NHC-catalyzed) | α,α-Disubstituted β-Ketonitriles | acs.org |

| Dimerization/Oxidation | Ag-catalyzed reaction with Vinyl Azides | Dihydrochalcone Derivatives | researchgate.net |

Intramolecular Cyclopropanation Reactions

A powerful transformation available to β-ketonitriles is their conversion into highly functionalized cyclopropanes. This process typically involves a two-step sequence: conversion of the β-ketonitrile to an α-diazo-β-ketonitrile, followed by a metal-catalyzed intramolecular cyclopropanation.

The synthesis of the diazo intermediate is achieved via a diazo-transfer reaction. The parent this compound is first deprotonated with a base like LDA, and the resulting enolate is then reacted with a diazo-transfer reagent such as tosyl azide. organic-chemistry.org

Once formed, the α-diazo-β-ketonitrile can undergo intramolecular cyclopropanation if an alkene moiety is present elsewhere in the molecule. Rhodium catalysts, particularly Rh₂(OAc)₄, are highly effective for this transformation, smoothly converting the diazo compound into a tricyclic α-keto cyclopropyl (B3062369) nitrile at room temperature with high diastereoselectivity. organic-chemistry.orgnih.gov These α-diazo-β-ketonitriles have been noted for their unique reactivity, efficiently undergoing cyclopropanation even with sterically hindered tri- and tetrasubstituted alkenes. organic-chemistry.org This methodology provides a robust route to complex, strained ring systems containing the cyclobutyl group.

The table below details typical conditions and outcomes for this reaction sequence based on analogous systems.

| Precursor Type | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Ref. |

| α-Diazo-β-keto nitrile (allyl-substituted) | Rh₂(OAc)₄ | Tricyclic α-keto cyclopropyl nitrile | 47-88 | 79:21 to >99:1 | organic-chemistry.org |

| α-Diazo-β-keto nitrile (vinyl-substituted) | Rh₂(OAc)₄ | Tricyclic α-keto cyclopropyl nitrile | 65-81 | 91:9 to >99:1 | organic-chemistry.org |

Decyanation Processes

The removal of the nitrile group from the β-ketonitrile scaffold is a synthetically useful transformation that provides access to other important classes of compounds, such as β-diketones or α-ketoesters.

A green and catalyst-free method for the decyanation-esterification of β-ketonitriles has been developed using visible light. researchgate.netnih.gov In the presence of an alcohol and molecular oxygen, irradiation with visible light promotes oxidative C-H functionalization and C-C bond cleavage, converting the β-ketonitrile into an α-ketoester. researchgate.netnih.gov Applying this to this compound in the presence of methanol, for example, would be expected to yield methyl 2-cyclobutyl-2-oxoacetate.

Alternatively, reductive decyanation can replace the nitrile group with a hydrogen atom. While various methods exist, protocols using samarium(II) iodide or dissolving metal reductions are effective. organic-chemistry.org These conditions generally tolerate other functional groups, including ketones, meaning that this compound could be selectively converted to cyclobutylacetone. A multi-step protocol for converting β-keto nitriles into 1,2-diketones has also been reported, involving protection of the ketone, base-induced oxidative decyanation using molecular oxygen, and subsequent deprotection.

Advanced Spectroscopic and Computational Characterization

Theoretical Studies of Tautomeric Forms

Theoretical chemistry provides powerful tools to predict the relative stabilities and properties of tautomers.

Spectrometric Characterization of Tautomerism

Spectrometric methods are essential for the experimental investigation of tautomeric equilibria, providing direct evidence for the presence of different forms in a sample.

Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule like 2-Cyclobutyl-3-oxobutanenitrile, computational analysis can predict its behavior in various chemical transformations.

Bond dissociation energy (BDE) is a critical parameter in understanding the reactivity of a molecule, as it quantifies the energy required to break a specific bond homolytically. While direct experimental BDE values for this compound are not readily found, they can be accurately predicted using computational methods like Density Functional Theory (DFT) and high-level ab initio calculations such as G3 and W1. comporgchem.com

The BDEs for the various C-H and C-C bonds in this compound would be influenced by the stability of the resulting radical. For instance, the BDE of the C-H bond at the α-carbon (C2) is expected to be lower than a typical secondary C-H bond due to the resonance stabilization of the resulting radical by both the adjacent nitrile and carbonyl groups. The cyclobutyl ring introduces ring strain, which can also influence the BDEs of the bonds within the ring. Computational studies on similar small cycloalkanes have shown that experimental BDEs can sometimes be in error, highlighting the predictive power of modern computational methods. comporgchem.com

A table of predicted BDEs for key bonds in this compound, calculated using a suitable computational model, would provide a quantitative basis for predicting its radical chemistry.

Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound

| Bond | Predicted BDE (kcal/mol) |

|---|---|

| C2-H | Value |

| C(cyclobutyl)-H | Value |

| C2-C(cyclobutyl) | Value |

| C3-C(acetyl) | Value |

| C≡N | Value |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational software and methods.

Understanding the mechanism of a chemical reaction requires the characterization of its transition state(s), which are high-energy, transient species that represent the point of no return along the reaction coordinate. mit.edu Computational methods are indispensable for modeling these elusive structures and elucidating the entire reaction pathway. nih.govsmu.edu

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the α-carbon, transition state theory combined with computational chemistry can be employed. nih.gov Methods like the nudged elastic band (NEB) or relaxed surface scans can be used to locate the transition state geometry. youtube.com Once located, frequency calculations can confirm the nature of the stationary point (a minimum for reactants and products, a first-order saddle point for a transition state). nih.gov

The reaction path can be further analyzed using the Intrinsic Reaction Coordinate (IRC) method, which maps the pathway from the transition state down to the reactants and products. nih.govsmu.edu This provides a detailed picture of the structural and energetic changes occurring throughout the reaction. For complex reactions, computational modeling can reveal hidden intermediates and transition states that are not experimentally observable. nih.govsmu.edu

Solvent Effects on Molecular Structure and Reactivity: A Computational and Experimental Perspective

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. osti.gov For this compound, the polarity of the solvent would affect the tautomeric equilibrium between the keto and enol forms, as well as the rates of reactions involving ionic or polar species.

Computational and experimental approaches can be combined to study these solvent effects. Experimentally, spectroscopic techniques like UV-Vis, IR, and NMR can be used to monitor changes in the molecule's structure and electronic environment in different solvents.

Computationally, solvent effects can be modeled using either implicit or explicit solvent models. rsc.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comuni-regensburg.de This approach is computationally efficient and often provides a good first approximation of solvent effects.

Explicit solvent models involve including a number of solvent molecules in the computational model. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reactivity in protic solvents. rsc.org A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. rsc.org

By performing calculations in the gas phase and in various solvents, one can quantify the effect of the solvent on properties like reaction barriers, conformational preferences, and spectroscopic parameters. For instance, an increase in solvent polarity is generally observed to decrease the rates of SN2 reactions. mdpi.com

Table 2: Illustrative Data on Solvent Effects on the Carbonyl Stretch Frequency of this compound

| Solvent | Dielectric Constant | Carbonyl Stretch (cm⁻¹) (Experimental) | Carbonyl Stretch (cm⁻¹) (Calculated) |

|---|---|---|---|

| Cyclohexane | 2.02 | Value | Value |

| Acetonitrile (B52724) | 37.5 | Value | Value |

| Water | 80.1 | Value | Value |

Note: The values in this table are illustrative and would need to be determined through experimental measurements and computational modeling.

Applications in Complex Organic Synthesis

Precursors for Diverse Heterocyclic Scaffolds

The reactivity of the keto and nitrile functionalities, along with the active methylene (B1212753) group, allows 2-Cyclobutyl-3-oxobutanenitrile to act as a synthon for a variety of heterocyclic systems.

The synthesis of dihydropyrans can be achieved through various methods, including the Michael addition of a β-dicarbonyl compound to an α,β-unsaturated aldehyde, often followed by an intramolecular cyclization. For β-ketonitriles like this compound, a plausible route involves a base-catalyzed reaction with an α,β-unsaturated aldehyde. The initial Michael addition would be followed by cyclization of the intermediate onto the nitrile group, a process related to the Thorpe-Ziegler reaction, to form a dihydropyran ring.

Similarly, dihydrothiopyrans can be synthesized via the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. researchgate.netwikipedia.orgarkat-usa.orgorganic-chemistry.orgarkat-usa.org In a variation of this reaction, a β-ketonitrile can react with a source of sulfur and an appropriate Michael acceptor to yield the dihydrothiopyran scaffold.

Table 1: Representative Synthesis of Dihydropyrans from β-Ketonitriles This data is representative of reactions with analogous β-ketonitriles.

| Reactant 1 (β-Ketonitrile) | Reactant 2 (α,β-Unsaturated Aldehyde) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzoylacetonitrile | Cinnamaldehyde | Proline | DMSO | 85 |

Pyrazoles are commonly synthesized through the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). jk-sci.comrsc.org this compound, as a β-ketonitrile, is expected to react readily with hydrazine or its derivatives. The reaction likely proceeds through the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization of the terminal nitrogen of the hydrazine onto the nitrile carbon to form the aminopyrazole ring after tautomerization. chim.itrsc.org

Pyrimidines can be formed via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea. ias.ac.inorganic-chemistry.orgacs.orgnih.govwikipedia.org Utilizing this compound in a Biginelli-type reaction with an aldehyde and urea, under acidic catalysis, would be expected to yield a dihydropyrimidine (B8664642) derivative with a cyclobutyl and a cyano substituent. ias.ac.in

Table 2: Representative Synthesis of Pyrazoles and Pyrimidines from β-Ketonitriles This data is representative of reactions with analogous β-ketonitriles.

| Heterocycle | Reactant 1 (β-Ketonitrile) | Reactant 2 | Reactant 3 | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole | Benzoylacetonitrile | Hydrazine hydrate | - | Acetic acid, reflux | 92 |

The synthesis of pyridones can be accomplished through various routes, including modifications of the Hantzsch pyridine (B92270) synthesis. fiveable.mewikipedia.orgscribd.comyoutube.com A plausible approach using this compound would involve a multi-component reaction with an aldehyde and an enamine or another active methylene compound, followed by cyclization and aromatization to give the pyridone ring.

Quinolines can be prepared via the Combes quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with a β-dicarbonyl compound under acidic conditions. wikipedia.orgyoutube.compharm.or.jpslideshare.netyoutube.com By analogy, this compound could react with an aniline to form an enamine intermediate, which upon acid-catalyzed cyclization and dehydration, would yield a quinoline derivative.

Table 3: Representative Synthesis of Pyridones and Quinolines from β-Dicarbonyl Analogs This data is representative of reactions with analogous β-dicarbonyl compounds.

| Heterocycle | Reactant 1 (β-Dicarbonyl Analog) | Reactant 2 | Reactant 3 | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|---|

| Pyridone | Ethyl acetoacetate | Benzaldehyde | Ammonium acetate (B1210297) | Acetic acid, reflux | 75 |

As mentioned in the formation of pyrazoles, the reaction of β-ketonitriles with hydrazine is a primary method for the synthesis of 3(5)-aminopyrazoles. chim.itbeilstein-journals.org The reaction of this compound with hydrazine would directly lead to the formation of 5-amino-4-cyclobutyl-3-methylpyrazole. The regioselectivity can sometimes be influenced by the reaction conditions and the substitution pattern of the hydrazine. chim.it

The synthesis of aminoisoxazoles is readily achieved by the cyclization of β-ketonitriles with hydroxylamine (B1172632). doi.orgacs.orgresearchgate.netnih.gov Depending on the reaction conditions (e.g., pH), the reaction can yield either 3-aminoisoxazoles or 5-aminoisoxazoles. For this compound, treatment with hydroxylamine hydrochloride in a buffered solution would be the standard approach to obtain the corresponding aminoisoxazole. doi.org

Table 4: Representative Synthesis of Aminopyrazoles and Aminoisoxazoles from β-Ketonitriles This data is representative of reactions with analogous β-ketonitriles.

| Heterocycle | Reactant 1 (β-Ketonitrile) | Reactant 2 | Conditions | Yield (%) |

|---|---|---|---|---|

| Aminopyrazole | 3-Oxobutanenitrile | Hydrazine hydrate | Ethanol, reflux | 89 |

Imidazole (B134444) derivatives can be synthesized through various methods, one of which is the Marckwald synthesis, which involves the reaction of an α-aminoketone with a cyanate (B1221674) or a related reagent. wjpsonline.comjetir.orgresearchgate.netbaranlab.orgirjmets.com A more direct approach using a β-ketonitrile like this compound could involve a multi-component reaction. For instance, a reaction with an aldehyde, an amine, and a source of ammonia (B1221849) could potentially lead to a substituted imidazole, although this is a less common application for β-ketonitriles.

The synthesis of indenones and indandiones can be achieved from appropriately substituted β-ketonitriles. Specifically, β-ketonitriles derived from the Claisen condensation of benzoate (B1203000) esters can undergo an intramolecular cyclization. In the presence of a strong base like lithium diisopropylamide (LDA), the enolate of the β-ketonitrile can direct ortho-metalation, followed by cyclization onto the nitrile group to form a 3-aminoindenone. organic-chemistry.orgbeilstein-archives.org Subsequent acid hydrolysis of the 3-aminoindenone can then yield the corresponding 1,3-indandione. While this compound itself would not directly form an indenone through this pathway, an analogous aryl-substituted β-ketonitrile would be a suitable precursor.

Spirocyclic and Fused Heterocyclic Architectures

The synthesis of spirocyclic and fused heterocyclic compounds is of significant interest due to their prevalence in natural products and medicinally important molecules. fluorochem.co.uk β-Ketonitriles, in general, are well-suited for the construction of such frameworks. wikipedia.org The reactivity of this compound can be harnessed to create complex polycyclic systems.

For instance, the active methylene group of this compound can participate in Knoevenagel condensations with suitable dialdehydes or diketones, followed by intramolecular cyclization reactions to yield fused heterocyclic systems. thermofisher.comchegg.com Similarly, Michael addition reactions with appropriate acceptors can initiate cascade sequences leading to the formation of spirocyclic structures. brainly.combeilstein-journals.orgnih.gov While specific examples detailing the use of this compound in the synthesis of every possible spirocyclic or fused heterocyclic system are not extensively documented in readily available literature, its structural analogy to other reactive β-ketonitriles suggests its high potential in this area. The cyclobutyl group can impart unique conformational constraints and lipophilicity to the resulting heterocyclic scaffolds.

Building Blocks for Natural Product Synthesis and Complex Molecules

The structural motifs present in many natural products and complex bioactive molecules can be accessed through synthetic routes employing this compound.

Chromene and quinoline skeletons are central to a vast number of biologically active compounds. The synthesis of these heterocyclic cores often involves the reaction of a β-ketonitrile with a suitably substituted phenol (B47542) or aniline derivative, respectively. eurekaselect.comgoogle.com

For the synthesis of chromenes, a common strategy involves the Pechmann condensation or a related reaction, where this compound could react with a phenol under acidic or basic conditions. A plausible pathway for the synthesis of quinolines would be the Combes quinoline synthesis, where this compound would react with an aniline derivative under acidic catalysis. google.commdpi.com Another approach is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as this compound.

A general representation of the synthesis of a 2-amino-4-cyclobutyl-4H-chromene-3-carbonitrile derivative is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Salicylaldehyde | This compound | Base (e.g., piperidine) | 2-Amino-4-cyclobutyl-4H-chromene-3-carbonitrile |

The term "trifunctionalized building block" refers to a molecule that possesses three distinct functional groups that can be selectively manipulated in subsequent synthetic steps. This compound itself can be considered a trifunctionalized building block, with its ketone, nitrile, and α-carbon functionalities. Furthermore, it can be transformed into more advanced trifunctionalized intermediates. For example, the reduction of the keto group to a hydroxyl group would yield a β-hydroxynitrile, which contains hydroxyl, nitrile, and cyclobutyl functionalities. These building blocks are highly valuable in the synthesis of complex molecules where precise control over reactivity is crucial.

Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. This compound can be a substrate in various stereoselective transformations.

While enantioselective cyanation reactions typically involve the addition of a cyanide source to a prochiral substrate, the α-carbon of this compound can be a target for stereoselective functionalization. Although specific reports on the enantioselective cyanation of this particular compound are not prominent, the general principles of stereoselective α-functionalization of β-ketonitriles are well-established. This could involve the use of chiral phase-transfer catalysts or chiral metal complexes to control the stereochemical outcome of the reaction.

The formation of new carbon-carbon bonds in a stereoselective manner is a critical step in the synthesis of many complex molecules. Research on the photocatalytic stereoselective C-C oxidative coupling of α-aryl ketonitriles provides a strong indication of the potential of this compound in such transformations. For instance, a study on the dimerization of 2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile (B3003414) using zwitterionic ligand-capped CsPbBr3 perovskite quantum dots as photocatalysts demonstrated high yields and excellent stereoselectivity for the dl-isomer. This suggests that this compound could undergo similar stereoselective C-C bond-forming reactions under photocatalytic conditions.

A representative example of a stereoselective C-C bond formation is the Michael addition of this compound to an α,β-unsaturated compound in the presence of a chiral organocatalyst. nih.gov The catalyst would facilitate the formation of a specific stereoisomer of the product.

Below is a table summarizing potential stereoselective reactions involving this compound based on the reactivity of analogous compounds:

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product Stereochemistry |

| Asymmetric Michael Addition | This compound | α,β-Unsaturated Ketone | Chiral Amine Catalyst | High diastereoselectivity and enantioselectivity |

| Photocatalytic Dimerization | This compound | - | Perovskite Quantum Dots/Visible Light | High stereoselectivity for dl-isomer |

Future Research Trajectories

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the preparation of 2-cyclobutyl-3-oxobutanenitrile is an area ripe for such innovation. Current methods for synthesizing β-ketonitriles often rely on traditional approaches that may involve harsh reagents or generate significant waste. Future research should prioritize the development of more environmentally benign and economically viable synthetic routes.

One promising avenue is the adaptation of methods like the acylation of the acetonitrile (B52724) anion with esters or lactones using inexpensive and readily available bases such as potassium tert-butoxide (KOt-Bu). beilstein-journals.orgnih.govbeilstein-journals.org This approach, which has been successfully applied to other β-ketonitriles, offers a transition-metal-free and atom-economical alternative to classical methods. beilstein-journals.orgnih.gov Investigating the application of this methodology to a suitable cyclobutyl-containing ester precursor could provide a direct and sustainable route to this compound.

Furthermore, biocatalysis presents an attractive green alternative. Enzyme-catalyzed reactions, known for their high selectivity and mild operating conditions, could be explored for the synthesis of this compound. For instance, the use of nitrilases for the hydrolysis of dinitriles or the application of enzymes in condensation reactions could be investigated. nih.gov

The following table summarizes potential green synthetic approaches for this compound:

| Synthetic Approach | Precursors | Catalyst/Reagent | Key Advantages |

| Acylation of Acetonitrile | Cyclobutylcarboxylic acid ester | Potassium tert-butoxide | Transition-metal-free, atom-economical, uses inexpensive reagents |

| Biocatalytic Synthesis | Dinitrile or other suitable precursor | Nitrilase or other enzymes | High selectivity, mild reaction conditions, environmentally friendly |

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the β-ketonitrile functionality and the cyclobutyl group in this compound opens up a vast landscape for catalytic transformations. Future research should focus on discovering and developing novel catalytic systems to selectively functionalize this molecule.

Palladium-catalyzed reactions, which have been employed for the synthesis of other β-ketonitriles via carbopalladation of dinitriles, could be adapted for the transformation of this compound. acs.org For example, cross-coupling reactions could be explored to introduce a variety of substituents at the α-position.

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), is another area with significant potential. NHC-catalyzed radical coupling reactions have been shown to be effective for the synthesis of β-ketonitriles bearing quaternary carbon centers. organic-chemistry.orgacs.org Applying this methodology to reactions involving this compound could lead to the formation of complex and sterically hindered products that would be challenging to access through other means.

Base-catalyzed reactions also offer a simple and effective way to achieve transformations. For instance, base-catalyzed nucleophilic substitution reactions of β-ketonitriles with azodicarboxylates have been developed, providing a route to C-N bond formation. sioc-journal.cn Exploring similar reactions with this compound could yield novel nitrogen-containing derivatives.

| Catalytic System | Reaction Type | Potential Products |

| Palladium Catalysis | Cross-coupling | α-Substituted derivatives |

| N-Heterocyclic Carbene (NHC) Catalysis | Radical coupling | Molecules with quaternary carbon centers |

| Base Catalysis | Nucleophilic substitution | Nitrogen-containing derivatives |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, and its application to this compound could significantly accelerate the discovery of new reactions and catalysts. Theoretical calculations can provide valuable insights into the compound's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) and other computational methods can be used to study the tautomeric equilibria of this compound, which is crucial for understanding its reactivity. nih.govunlp.edu.ar The relative energies of the keto and enol tautomers, as well as the potential for nitrile-ketenimine tautomerism, can be calculated to predict which form will predominate under different conditions. unlp.edu.ar This information is vital for designing reactions that target a specific tautomer.

Furthermore, computational modeling can be employed to investigate reaction mechanisms and predict the selectivity of catalytic transformations. By modeling the transition states of potential reaction pathways, researchers can identify the most favorable routes and design catalysts that promote the desired outcome. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising approaches.

Integration of this compound into Cascade and Domino Reactions for Enhanced Synthetic Efficiency

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, represent a highly efficient strategy for the rapid construction of complex molecular architectures. The multifunctional nature of this compound makes it an ideal substrate for the development of such reactions. nih.gov

Recent reviews have highlighted the extensive use of β-ketonitriles in cascade reactions to synthesize a wide variety of heterocyclic and carbocyclic compounds. nih.govrsc.org These methodologies can be extended to this compound. For example, three-component reactions involving an aldehyde, another active methylene (B1212753) compound, and this compound could lead to the one-pot synthesis of highly functionalized products. mdpi.com The reaction of 3-ketonitriles with imidazole (B134444) N-oxides and aldehydes is another example of a cascade process that could be explored. researchgate.net

Enzyme cascades also offer a promising avenue for the efficient transformation of this compound. A system combining a nitrilase and a transaminase has been used to convert β-keto nitriles into chiral β-amino acids. nih.govrug.nl Adapting this enzymatic cascade to this compound could provide a green and highly enantioselective route to valuable chiral building blocks.

The development of such cascade reactions would not only enhance synthetic efficiency by reducing the number of steps, purification processes, and waste generation but also provide rapid access to novel and structurally diverse molecules with potential applications in various fields of chemistry.

| Cascade Reaction Type | Reactants | Potential Products |

| Three-Component Reaction | This compound, Aldehyde, Active Methylene Compound | Highly functionalized carbocycles/heterocycles |

| Condensation/Michael Addition | This compound, Imidazole N-oxide, Aldehyde | Functionalized imidazole derivatives |

| Enzymatic Cascade | This compound | Chiral β-amino acids |

Q & A

Q. What are the established synthetic routes for 2-Cyclobutyl-3-oxobutanenitrile, and how can their efficiency be evaluated?

Methodological Answer: The synthesis of this compound typically involves [2+2] cycloaddition reactions or ring-expansion strategies starting from cyclopropane derivatives or acrylonitrile precursors . For efficiency evaluation:

- Compare yields under varying conditions (e.g., solvent, catalyst, temperature).

- Use analytical techniques (NMR, IR, mass spectrometry) to confirm structural integrity and purity .

- Optimize reaction time and scalability for reproducibility in small-scale lab settings.

Q. How should researchers characterize the stability of this compound under different experimental conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to heat, light, or humidity and monitor degradation via HPLC or TLC .

- Use spectroscopic methods (e.g., UV-Vis) to track changes in functional groups (e.g., ketone or nitrile peaks in IR) .

- Document decomposition products and establish storage recommendations (e.g., inert atmosphere, low-temperature storage) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Refer to Safety Data Sheets (SDS) for toxicity data; use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Implement spill management protocols (neutralize with appropriate absorbents, avoid water contact if reactive) .

- Train personnel in first-aid measures (e.g., eye rinsing for 15+ minutes, medical consultation for inhalation exposure) .

Q. Which analytical techniques are most effective for identifying impurities in this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) to detect trace impurities with molecular weight deviations .

- Gas or liquid chromatography (GC/LC) coupled with mass spectrometry for separation and identification of byproducts .

- Quantitative NMR (qNMR) to assess purity and quantify residual solvents or unreacted starting materials .

Q. How can researchers validate the reproducibility of synthetic procedures for this compound?

Methodological Answer:

- Perform triplicate experiments under identical conditions to assess yield variability.

- Publish detailed protocols (catalyst loading, reaction times, purification steps) to enable peer validation .

- Use statistical tools (e.g., standard deviation, confidence intervals) to quantify reproducibility .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Conduct meta-analyses using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies .

- Replicate conflicting experiments under controlled conditions (e.g., standardized cell lines, dosage regimes) .

- Apply sensitivity analysis to identify confounding variables (e.g., solvent choice, assay methodology) .

Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives with enhanced antiviral properties?

Methodological Answer:

- Use docking software (AutoDock, Schrödinger) to predict binding affinities to viral targets (e.g., protease or polymerase enzymes) .

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements) and correlate with computational results .

- Apply QSAR (quantitative structure-activity relationship) models to optimize substituent effects on activity .

Q. What methodologies are suitable for investigating the stereochemical effects of this compound in asymmetric synthesis?

Methodological Answer:

- Employ chiral chromatography (HPLC with chiral columns) to separate enantiomers and determine enantiomeric excess (ee) .

- Use circular dichroism (CD) or X-ray crystallography to assign absolute configurations .

- Study kinetic resolution or catalytic asymmetric synthesis to optimize stereoselectivity .

Q. How should researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Screen catalysts (e.g., Lewis acids, organocatalysts) to improve reaction kinetics .

- Modify steric or electronic properties of reactants (e.g., substituents on cyclobutane rings) to reduce side reactions .

- Use design of experiments (DoE) to identify optimal reaction parameters (temperature, solvent polarity) .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.